molecular formula C21H34ClO6P B8328792 Phosphonic acid, (1-acetyl-8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester CAS No. 73514-97-3

Phosphonic acid, (1-acetyl-8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester

Cat. No. B8328792
CAS RN: 73514-97-3
M. Wt: 448.9 g/mol
InChI Key: JVTHXBYIEUZQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphonic acid, (1-acetyl-8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester is a useful research compound. Its molecular formula is C21H34ClO6P and its molecular weight is 448.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphonic acid, (1-acetyl-8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, (1-acetyl-8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73514-97-3

Product Name

Phosphonic acid, (1-acetyl-8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester

Molecular Formula

C21H34ClO6P

Molecular Weight

448.9 g/mol

IUPAC Name

10-(2-chloro-4-methoxyphenoxy)-3-diethoxyphosphoryldecan-2-one

InChI

InChI=1S/C21H34ClO6P/c1-5-27-29(24,28-6-2)21(17(3)23)12-10-8-7-9-11-15-26-20-14-13-18(25-4)16-19(20)22/h13-14,16,21H,5-12,15H2,1-4H3

InChI Key

JVTHXBYIEUZQRQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CCCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)C)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

[II; Ar is 2-Cl-4-CH3OC6H3, Y is O(CH2)7, R is C2H5, R' is CH3CO] was prepared from 0.57 g of lithium hydride, 13.9 g of diethyl acetonylphosphonate and 27.8 g of 7-(2-chloro-4-methoxyphenoxy)-heptyl iodide according to the procedure of Example 2(b). The product was chromatographed on Florisil and further purified by preparative thin layer chromatography (TLC) on silica gel to give 5.9 g of diethyl [1-acetyl-8-(2-chloro-4-methoxyphenoxy)-octyl]phosphonate as a yellow oil; MIC vs. herpes simplex type 2=6 mcg/ml. The NMR spectrum was consistent with the assigned structure.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Cl-4-CH3OC6H3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
13.9 g
Type
reactant
Reaction Step Three
Name
7-(2-chloro-4-methoxyphenoxy)-heptyl iodide
Quantity
27.8 g
Type
reactant
Reaction Step Three

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